S55746

Description

Overview of BCL-2 Family Proteins and Apoptosis Regulation in Cancer

The BCL-2 family is comprised of both anti-apoptotic and pro-apoptotic members that delicately balance cell fate. nih.govbiomolther.org Anti-apoptotic members, characterized by the presence of four conserved BCL-2 Homology (BH) domains (BH1-4), include BCL-2, BCL-XL, BCL-W, MCL-1, and BFL-1. nih.govoncotarget.com Pro-apoptotic members are further divided into multi-BH domain effectors (BAX, BAK, BOK) and BH3-only proteins (e.g., BIM, BAD, NOXA). nih.govresearchgate.net The intrinsic apoptotic pathway is initiated by cellular stress, leading to the activation of BH3-only proteins. These proteins can either directly activate BAX and BAK or neutralize the anti-apoptotic BCL-2 proteins by binding to their BH3-binding groove. nih.govaacrjournals.orgresearchgate.net The subsequent activation and oligomerization of BAX and BAK on the mitochondrial outer membrane result in MOMP, the release of cytochrome c and other apoptogenic factors, and ultimately, caspase activation and cell death. nih.govaacrjournals.orgresearchgate.net

Dysregulation of the BCL-2 family, often involving the overexpression of anti-apoptotic members, is a common feature across various cancer types. nih.govoncotarget.comexp-oncology.com.uabiomolther.org This imbalance shifts the cellular rheostat towards survival, enabling cancer cells to evade the normal apoptotic checkpoints and contributing to tumor development and progression. nih.govaacrjournals.orgoncotarget.comexp-oncology.com.ua Furthermore, elevated expression of anti-apoptotic proteins is a significant mechanism underlying acquired resistance to conventional chemotherapy and radiotherapy. oncotarget.comexp-oncology.com.uaresearchgate.net By blocking drug-induced apoptosis, these proteins allow cancer cells to survive cytotoxic insults. researchgate.net

Given the central role of apoptosis evasion in cancer, restoring the ability of cancer cells to undergo programmed cell death is a key therapeutic strategy. nih.govnih.govekb.egwjgnet.com Targeting the anti-apoptotic BCL-2 family proteins with small molecule inhibitors, known as BH3 mimetics, represents a direct approach to reactivate the intrinsic apoptotic pathway in malignant cells. nih.govbiomolther.orgresearchgate.net These inhibitors are designed to mimic the interaction of endogenous BH3-only proteins with the anti-apoptotic BCL-2 proteins, thereby neutralizing their pro-survival function and unleashing the apoptotic machinery. aacrjournals.orgnih.govabcam.com

Role of Anti-Apoptotic BCL-2 Proteins in Oncogenesis and Chemoresistance

Discovery and Development of S55746

This compound is a product of drug discovery efforts focused on selectively inhibiting BCL-2. nih.govwikipedia.org

The development of BH3 mimetics, including this compound, has often relied on structural-guided design approaches. wikipedia.orgnih.gov By understanding the three-dimensional structure of BCL-2 family proteins and how BH3 domains interact with the hydrophobic groove of anti-apoptotic members, researchers can design small molecules that effectively mimic these interactions and disrupt the protein-protein binding. aacrjournals.orgresearchgate.netwikipedia.org this compound is reported to occupy the hydrophobic groove of BCL-2. nih.govmedkoo.comselleckchem.com

This compound is also known by the alternative name BCL201. aacrjournals.orgoncotarget.commdpi.comekb.egmedkoo.comselleckchem.comCurrent time information in Chicago, IL, US.citeab.commims.comdrugbank.comresearchgate.netidrblab.net This nomenclature is used interchangeably in research and literature.

Structural-Guided Design Approach

Comparison with Other BH3 Mimetics (e.g., Venetoclax (B612062), ABT-737, ABT-263)

This compound belongs to the class of BH3 mimetics, which includes other notable compounds such as Venetoclax (ABT-199), ABT-737, and ABT-263 (Navitoclax). oncotarget.comnih.govnih.govCurrent time information in Chicago, IL, US.wikipedia.orgguidetopharmacology.org These inhibitors differ in their selectivity profiles for the various anti-apoptotic BCL-2 family members.

ABT-737 was one of the earlier BH3 mimetics discovered through structure-based design, targeting BCL-2, BCL-XL, and BCL-W. researchgate.netwikipedia.org ABT-263 is an orally bioavailable analog of ABT-737 with similar activity against BCL-2, BCL-XL, and BCL-W. researchgate.netabcam.comwikipedia.orgwikipedia.org Venetoclax (ABT-199) is a selective BCL-2 inhibitor that has received regulatory approval for certain hematological malignancies. nih.govnih.govbiomolther.orgmims.comguidetopharmacology.orgashpublications.org

This compound is described as a novel orally bioavailable BCL-2 selective and potent inhibitor. nih.govselleckchem.comrcsb.org Its selectivity profile indicates potent binding to BCL-2 (Ki = 1.3 nM) with poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1. nih.govselleckchem.com The selectivity of this compound for BCL-2 versus BCL-XL is reported to range from approximately 70 to 400 folds. selleckchem.com This selective targeting of BCL-2 distinguishes it from pan-BCL-2 inhibitors like ABT-737 and ABT-263, which also target BCL-XL and BCL-W. abcam.comwikipedia.orgtocris.com The selective profile of this compound is associated with a lack of cytotoxic activity on BCL-XL-dependent cells, such as platelets, which are known to be strictly dependent on BCL-XL for survival. nih.govselleckchem.com In contrast, ABT-737 has been shown to strongly induce apoptosis in platelets. nih.gov

Research findings highlight the potent activity of this compound in inducing apoptosis in various hematological cancer cell lines and primary patient samples, often in the low nanomolar range. nih.govmedkoo.comselleckchem.comrcsb.org Studies comparing this compound and ABT-199 (Venetoclax) in panels of non-Hodgkin lymphoma cell lines have assessed their respective IC50 values. researchgate.netnih.gov

The following table provides a comparison of the selectivity profiles of this compound and other selected BH3 mimetics based on reported binding affinities (Ki values where available) or described activity profiles:

| Compound | Target Selectivity Profile | Key Features |

| This compound (BCL201) | Selective for BCL-2 (Ki = 1.3 nM); Poor affinity for BCL-XL; No significant binding to MCL-1, BFL-1. nih.govselleckchem.com | Orally bioavailable. nih.govselleckchem.comrcsb.org Spares platelets. nih.govselleckchem.com |

| Venetoclax (ABT-199) | Selective for BCL-2. nih.govnih.govmims.comguidetopharmacology.orgashpublications.org | Orally bioavailable. mims.com First approved selective BCL-2 inhibitor. nih.govnih.gov |

| ABT-737 | Targets BCL-2, BCL-XL, and BCL-W. researchgate.netwikipedia.orgtocris.com | High affinity for targets (Ki ≤ 1 nM). tocris.com Poor oral bioavailability. wikipedia.org |

| ABT-263 (Navitoclax) | Targets BCL-2, BCL-XL, and BCL-W (Ki's < 1 nM). abcam.commybiosource.com | Orally bioavailable analog of ABT-737. researchgate.netabcam.comwikipedia.orgwikipedia.org |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Detailed research findings on this compound demonstrate its ability to induce hallmarks of apoptosis, including externalization of phosphatidylserine (B164497), caspase-3 activation, and PARP cleavage in sensitive cell lines. nih.govmedkoo.comselleckchem.comrcsb.org Studies using cell lines dependent on specific anti-apoptotic proteins for survival, such as FL5.12 cells expressing either BCL-2 or BCL-XL, have further illustrated the BCL-2 selective activity of this compound compared to inhibitors like ABT-737 which target both BCL-2 and BCL-XL. nih.gov this compound strongly induced apoptosis in BCL-2-dependent FL5.12 cells but had only a minor effect on BCL-XL-dependent FL5.12 cells. nih.gov

Distinction in Binding Modes

This compound occupies the hydrophobic groove of the BCL-2 protein. oncotarget.comnih.govselleckchem.com While it targets the same general binding site as other BCL-2 inhibitors like ABT-199 (Venetoclax), its binding mode exhibits distinctions. nih.govamazonaws.com this compound occupies the region typically referred to as S1/2/3 within the hydrophobic groove. nih.govresearchgate.net In contrast, ABT-199 is reported to occupy a larger portion of the protein surface area, including S2/3/4/5. nih.govresearchgate.net

Studies involving co-immunoprecipitation experiments have provided insights into the binding effects of this compound. These experiments demonstrated a concentration-dependent disruption of the BCL-2/BAX complex in BCL-2-dependent cell lines upon treatment with this compound. nih.govresearchgate.net This indicates that this compound effectively disrupts the interaction between the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX. nih.govresearchgate.net In BCL-2-overexpressing cells, this compound affected the BCL-2/BAX complex without significantly impacting the BCL-XL/BAX complex in BCL-XL-overexpressing cells. nih.govresearchgate.net This contrasts with compounds like ABT-263, which have been shown to disrupt both BCL-2/BAX and BCL-XL/BAX complexes. nih.govresearchgate.net

The distinct binding mode of this compound compared to compounds like ABT-199 suggests a potential means for overcoming resistance mechanisms that might emerge due to mutations affecting the binding site of other BCL-2 inhibitors. amazonaws.com Unlike ABT-199, the phenol (B47542) moiety of this compound is reported to engage in a hydrogen bond with residue A149, resulting in a more compact structure exclusive to the P1/P2/P3 pockets. researchgate.net

Selectivity Profiles

This compound demonstrates a notable selectivity profile for BCL-2 over other anti-apoptotic BCL-2 family proteins, including BCL-XL, MCL-1, and BFL-1 (BCL2A1/A1). oncotarget.comnih.govselleckchem.com Fluorescence polarization (FP) data indicates that this compound is a potent inhibitor of BCL-2 with a Ki of 1.3 nM. nih.govselleckchem.comresearchgate.net

The selectivity of this compound for BCL-2 versus BCL-XL has been reported to range from approximately 70 to 400-fold, depending on the assay used. nih.govselleckchem.comresearchgate.net Furthermore, no significant binding to MCL-1 and BFL-1 has been observed. oncotarget.comnih.govselleckchem.com This selectivity profile is crucial as it suggests that this compound primarily targets BCL-2, minimizing potential off-target effects associated with inhibiting other pro-survival proteins like BCL-XL, which is essential for the survival of certain cell types such as platelets. oncotarget.comnih.gov

Accordingly, this compound has shown no cytotoxic activity on BCL-XL-dependent cells, including platelets isolated from healthy volunteers. oncotarget.comnih.govselleckchem.com This is in contrast to inhibitors like ABT-737, which strongly induce apoptosis in platelets due to BCL-XL inhibition. nih.gov

In cellular assays, this compound has been shown to potently induce cell killing in BCL-2-dependent cell lines such as RS4;11 acute lymphoblastic leukemia cells, which express high levels of BCL-2 and low levels of BCL-XL. nih.govselleckchem.comresearchgate.net The IC50 for this compound in RS4;11 cells after 72 hours of treatment was reported as 71.6 nM. nih.govselleckchem.comresearchgate.net In contrast, this compound exhibited much weaker activity in BCL-XL-dependent cell lines like H146, which have low BCL-2 and high BCL-XL expression, with an IC50 of 1.7 µM. selleckchem.comresearchgate.net This selective activity profile aligns with that of other BCL-2 selective inhibitors like ABT-199 in these cell lines. researchgate.net

The following table summarizes the binding affinity data for this compound against key anti-apoptotic BCL-2 family proteins:

| Protein Target | Binding Affinity (Ki/Kd) | Selectivity vs BCL-XL |

| BCL-2 | 1.3 nM (Ki) nih.govselleckchem.comresearchgate.net, 3.9 nM (Kd) medchemexpress.com | - |

| BCL-XL | Poor affinity oncotarget.comnih.govselleckchem.com | ~70 to 400-fold selective over BCL-XL nih.govselleckchem.comresearchgate.net |

| MCL-1 | No significant binding oncotarget.comnih.govselleckchem.com | - |

| BFL-1 (BCL2A1/A1) | No significant binding oncotarget.comnih.govselleckchem.com | - |

Data presented in research indicates that this compound induces apoptotic cell death in cells that are dependent on BCL-2 for survival. nih.gov This on-target activity leads to the activation of a BAX/BAK-dependent mitochondrial apoptotic pathway through the direct inhibition of the BCL-2 pro-survival protein. nih.gov

Structure

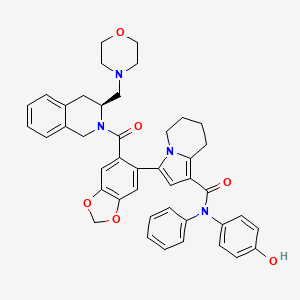

2D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXJULKGMXJVGI-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448584-12-0 | |

| Record name | S-55746 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-55746 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Target Engagement of S55746

Selective Inhibition of BCL-2

S55746 is characterized as a potent and selective inhibitor of BCL-2. nih.govselleckchem.commedchemexpress.eu Its inhibitory activity has been quantified, with a reported Ki value of 1.3 nM and a Kd value of 3.9 nM for BCL-2. medchemexpress.eumedchemexpress.com This selective targeting of BCL-2 is a crucial aspect of its mechanism. nih.govresearchgate.netselleckchem.com

Binding to the Hydrophobic Groove of BCL-2

A key aspect of this compound's interaction with BCL-2 is its binding to the hydrophobic groove of the protein. nih.govnih.govselleckchem.comresearchgate.net This region is critical for the interaction of BCL-2 with pro-apoptotic proteins, particularly those containing a BH3 domain. nih.govmdpi.com this compound occupies a specific area within this groove, typically referred to as S1/2/3. researchgate.net This binding mode is distinct from that of some other BCL-2 inhibitors, such as ABT-199, which occupies a larger portion of the protein surface area. researchgate.net Structural analysis suggests that this compound forms a hydrogen bond with the backbone carbonyl of alanine (B10760859) at position 149 (A149), located deep within the S2 region of BCL-2. researchgate.net The binding is characterized by favorable polar and Van der Waal's interactions, indicative of high specificity. researchgate.net

Disruption of BCL-2/BAX Complex

The binding of this compound to the hydrophobic groove of BCL-2 leads to the disruption of the complex formed between BCL-2 and the pro-apoptotic protein BAX. nih.govresearchgate.net Co-immunoprecipitation experiments have demonstrated a concentration-dependent decrease in the association between BCL-2 and BAX following treatment with this compound in BCL-2-expressing cells. nih.govresearchgate.net This disruption is a critical step in releasing BAX to initiate the apoptotic cascade. nih.gov Studies have shown that this compound specifically affects the BCL-2/BAX complex without significantly impacting the BCL-XL/BAX complex in cells overexpressing BCL-XL. nih.govresearchgate.net

Lack of Significant Binding to MCL-1, BFL-1 (BCL2A1/A1), and BCL-XL

A notable feature of this compound's selectivity profile is its poor or negligible binding affinity for other anti-apoptotic BCL-2 family members, including MCL-1, BFL-1 (BCL2A1/A1), and BCL-XL. nih.govresearchgate.netnih.govselleckchem.com The selectivity of this compound for BCL-2 over BCL-XL has been reported to range from approximately 70 to 400-fold depending on the assay used. selleckchem.comresearchgate.net This differential binding profile is important because it suggests that this compound's activity is primarily mediated through BCL-2 inhibition, potentially reducing off-target effects associated with inhibiting other pro-survival proteins. nih.govresearchgate.net The lack of significant binding to BCL-XL is consistent with observations that this compound has minimal cytotoxic activity on cells dependent on BCL-XL for survival, such as platelets. nih.govresearchgate.netselleckchem.com

The binding affinities (Ki) of this compound for various BCL-2 family proteins are summarized in the table below:

| Protein Target | Binding Affinity (Ki) |

| BCL-2 | 1.3 nM |

| BCL-XL | Poor affinity (~70-400 fold less potent than BCL-2) |

| MCL-1 | No significant binding |

| BFL-1 (BCL2A1/A1) | No significant binding |

Data compiled from search results. selleckchem.comresearchgate.net

Induction of Mitochondrial Apoptosis Pathway

The selective inhibition of BCL-2 by this compound leads to the induction of the mitochondrial apoptosis pathway, also known as the intrinsic apoptotic pathway. nih.govselleckchem.comresearchgate.net This pathway is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. nih.govresearchgate.net

Activation of BAX/BAK-Dependent Mitochondrial Apoptotic Pathway

This compound induces apoptosis in a manner that is dependent on the pro-apoptotic effector proteins BAX and BAK. nih.govresearchgate.netmedchemexpress.eumedchemexpress.com By inhibiting BCL-2, which normally sequesters BAX and BAK, this compound allows these effector proteins to translocate to the outer mitochondrial membrane. nih.govresearchgate.netsci-hub.se There, BAX and BAK oligomerize, leading to the permeabilization of the mitochondrial outer membrane. nih.govresearchgate.net This permeabilization results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, a key event in initiating the caspase cascade. nih.govresearchgate.net Studies using BAX-deficient or BAX/BAK double knock-out cells have demonstrated a significant reduction in sensitivity to this compound-induced apoptosis, confirming the dependence on these effector proteins. nih.govoncotarget.com

Hallmarks of Apoptosis Induction (e.g., Phosphatidylserine (B164497) Externalization, Caspase-3 Activation, PARP Cleavage)

The induction of the mitochondrial apoptotic pathway by this compound is characterized by several biochemical and cellular hallmarks of apoptosis. These include the externalization of phosphatidylserine to the outer cell membrane, which is an early marker of apoptosis detected by annexin (B1180172) V binding. nih.govmedkoo.comresearchgate.netnih.govselleckchem.com Furthermore, this compound treatment leads to the activation of executioner caspases, particularly caspase-3. nih.govmedkoo.comresearchgate.netnih.govselleckchem.com Activated caspase-3 then cleaves various cellular substrates, including Poly ADP-ribose polymerase (PARP), which is another widely recognized hallmark of apoptosis. nih.govmedkoo.comresearchgate.netnih.govselleckchem.com These events have been observed in various hematological cancer cell lines and primary patient samples treated with this compound, often in a concentration-dependent manner. nih.govmedkoo.comresearchgate.netnih.govselleckchem.comoncotarget.com

The table below summarizes some observed effects of this compound on apoptotic markers:

| Apoptotic Hallmarks | Observation |

| Phosphatidylserine Externalization | Observed in treated cells. nih.govmedkoo.comresearchgate.netnih.govselleckchem.com |

| Caspase-3 Activation | Observed in treated cells. nih.govmedkoo.comresearchgate.netnih.govselleckchem.comoncotarget.com |

| PARP Cleavage | Observed in treated cells. nih.govmedkoo.comresearchgate.netnih.govselleckchem.comoncotarget.com |

Data compiled from search results. nih.govmedkoo.comresearchgate.netnih.govselleckchem.comoncotarget.com

Caspase-3 Activity Increase in Tumor Xenografts

Investigations into the in vivo activity of this compound have included the assessment of apoptosis induction in tumor xenograft models. A key indicator of apoptosis execution is the activation of effector caspases, such as Caspase-3. Studies utilizing RS4;11 tumor xenografts in mice have demonstrated a significant increase in Caspase-3 activity following treatment with this compound nih.govresearchgate.net.

Specifically, analysis of tumor samples collected 16 hours after a single oral administration of this compound revealed a dose-dependent increase in Caspase-3 activity compared to vehicle-treated animals nih.govresearchgate.net. Treatment with this compound at a dose of 25 mg/kg resulted in approximately an 11-fold increase in Caspase-3 activity over the vehicle group nih.govresearchgate.net. At a higher dose of 100 mg/kg, the increase in Caspase-3 activity was even more pronounced, reaching approximately 28 times that observed in the vehicle-treated control group nih.govresearchgate.net. For comparison, treatment with ABT-263 (Navitoclax), another BCL-2 family inhibitor that also targets BCL-XL and BCL-W, at a dose of 100 mg/kg, induced Caspase-3 activation approximately 20 times higher than the vehicle group in the same model nih.govresearchgate.net.

These findings underscore the ability of this compound to effectively induce apoptosis in vivo within the tumor microenvironment, as evidenced by the substantial activation of Caspase-3 in treated xenografts nih.govresearchgate.net. The observed increase in Caspase-3 activity is a direct consequence of this compound's mechanism of action, leading to the downstream activation of the apoptotic cascade in BCL-2-dependent tumor cells oncotarget.comnih.govresearchgate.net.

The following table summarizes the observed fold increase in Caspase-3 activity in RS4;11 tumor xenografts 16 hours post-treatment:

| Treatment Group | Dose (mg/kg) | Caspase-3 Activity (Fold Increase vs. Vehicle) |

| Vehicle | - | ~1 |

| This compound | 25 | ~11 |

| This compound | 100 | ~28 |

| ABT-263 (for comparison) | 100 | ~20 |

Note: Data represents approximate fold increase based on research findings.

This data provides clear evidence of the pro-apoptotic effect of this compound in a preclinical tumor model, specifically highlighting its capacity to engage the intrinsic apoptotic pathway culminating in Caspase-3 activation nih.govresearchgate.net.

Preclinical Research on S55746 in Malignancies

In Vitro Efficacy in Hematological Malignancies

In vitro studies have demonstrated that S55746 induces hallmarks of apoptosis, including externalization of phosphatidylserine (B164497), caspase-3 activation, and PARP cleavage, in a panel of hematological cell lines. nih.govoncotarget.commedkoo.com Ex vivo studies using primary patient samples have also shown that this compound induces apoptosis in the low nanomolar range in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma cells. nih.govoncotarget.commedkoo.comchemietek.comresearchgate.netnih.gov

Chronic Lymphocytic Leukemia (CLL)

Chronic Lymphocytic Leukemia cells are highly dependent on BCL-2 expression for survival. nih.govresearchgate.net The efficacy of this compound has been evaluated in primary CLL cells isolated from patients. researchgate.netresearchgate.net this compound caused rapid induction of apoptosis in these cells, evidenced by the presence of phosphatidylserine positive cells. researchgate.net Primary CLL cells tested showed an EC50 in a low nanomolar range, specifically from 4.4 to 47.2 nM following 4 hours of treatment. researchgate.net Furthermore, in representative CLL patient samples, this compound induced characteristic ultrastructural changes of apoptosis, such as chromatin condensation, and extensive processing of caspase-9 and caspase-3, along with cleavage of PARP. researchgate.net These findings are consistent with the activation of the intrinsic apoptotic pathway in CLL cells by this compound. researchgate.net

Mantle Cell Lymphoma (MCL)

The activity of this compound has been assessed in Mantle Cell Lymphoma cell lines and primary patient samples. In a panel of MCL cell lines, two out of five tested displayed an IC50 below 1 μM for this compound after 72 hours of treatment. nih.govresearchgate.net In contrast to the data obtained on cell lines, this compound potently induced apoptosis in primary MCL cells with EC50 values ranging from 2.5 to 110 nM following 24 hours of treatment. researchgate.net Ex vivo studies confirmed that this compound induces apoptosis in the low nanomolar range in primary MCL patient samples. nih.govoncotarget.commedkoo.comchemietek.comresearchgate.netnih.gov

Diffuse Large B-Cell Lymphoma (DLBCL)

This compound has been evaluated for its activity in a panel of Diffuse Large B-Cell Lymphoma cell lines. After 72 hours of treatment, six out of eleven DLBCL cell lines tested had an IC50 below 1 μM. nih.govresearchgate.net

Burkitt Lymphoma (BL)

In contrast to DLBCL and some MCL cell lines, all Burkitt Lymphoma cell lines tested had an IC50 above 10 μM for this compound after 72 hours of treatment. nih.govresearchgate.net

Acute Lymphoblastic Leukemia Cell Death

The selectivity and potency of this compound were initially evaluated in the BCL-2-dependent acute lymphoblastic leukemia (ALL) RS4;11 cell line, which exhibits high levels of BCL-2 and low levels of BCL-XL. nih.gov this compound potently induced RS4;11 cell killing after 72 hours of treatment with an IC50 of 71.6 nM. nih.govmedchemexpress.com this compound selectively induces apoptosis through BCL-2 inhibition in a BAX/BAK-dependent manner. medchemexpress.com

Acute Myeloid Leukemia (AML)

Studies have investigated the anti-leukemic activity of this compound in Acute Myeloid Leukemia (AML) cell lines and primary patient samples. mdpi.comashpublications.org Single-agent this compound treatment inhibited AML cell proliferation with IC50 values ranging from 0.01 to 6.7 µM in a panel of four human AML cell lines (MOLM14, MV411, MonoMac6, HL60). mdpi.comashpublications.org

Combinations involving this compound have also been explored in AML. Calaspargase pegol-mknl (CalPegA), a long-acting E. coli asparaginase (B612624), was found to enhance the anti-leukemic activity of this compound in AML cell lines and primary patient samples in vitro. mdpi.comashpublications.org In three human AML cell lines (MOLM-14, MV4-11, and MonoMac6), the addition of a small dose (IC20) of CalPegA potentiated the effect of this compound, reducing the IC50 by approximately 1-4-fold, and by 10-fold in HL60 cells. ashpublications.org This potentiation was also observed in three out of four primary AML patient samples tested, with the IC50 of this compound reduced by 4.5, 18, and 156-fold by the addition of CalPegA. ashpublications.org The this compound-CalPegA combination inhibited protein synthesis and increased eIF4E/4EBP1 interaction, suggesting an inhibition of translational complex formation. mdpi.comashpublications.org

Combinations of BCL-2 inhibitors, including this compound, with selective inhibitors of MCL-1 (such as MIK665/S64315) have shown strong combination synergy and a remarkable induction of cell death in AML in vitro. aacrjournals.orgwjgnet.com

Furthermore, AML cell lines expressing acquired BCL2 variants (Asp103Glu, Phe104Leu, and Val148Leu), which are associated with resistance to venetoclax (B612062), also showed reduced sensitivity to this compound. ashpublications.org However, sensitivity to this compound was differentially less impacted by the Asp103Glu variant compared to Phe104Leu, which was more resistant, with Val148Leu showing intermediate sensitivity. ashpublications.org

In Vitro Efficacy of this compound in Hematological Malignancies

Click on the headers to sort the table.

| Malignancy Type | Cell Line/Sample Type | Treatment Duration | Key Finding (e.g., IC50, EC50) | Notes | Source |

| Acute Lymphoblastic Leukemia | RS4;11 cell line | 72 hours | IC50 of 71.6 nM | Potent cell killing | nih.govmedchemexpress.com |

| Chronic Lymphocytic Leukemia | Primary patient samples (n=7) | 4 hours | EC50 range: 4.4 to 47.2 nM | Rapid induction of apoptosis | researchgate.net |

| Mantle Cell Lymphoma | Cell lines (5 tested) | 72 hours | 2/5 lines had IC50 < 1 μM | Variable sensitivity in cell lines | nih.govresearchgate.net |

| Mantle Cell Lymphoma | Primary patient samples | 24 hours | EC50 range: 2.5 to 110 nM | Potent apoptosis induction | researchgate.net |

| Diffuse Large B-Cell Lymphoma | Cell lines (11 tested) | 72 hours | 6/11 lines had IC50 < 1 μM | Variable sensitivity in cell lines | nih.govresearchgate.net |

| Burkitt Lymphoma | Cell lines | 72 hours | All lines had IC50 > 10 μM | Less sensitive compared to other lymphomas | nih.govresearchgate.net |

| Acute Myeloid Leukemia | Cell lines (MOLM14, MV411, MonoMac6, HL60) | Not specified | IC50 range: 0.01 to 6.7 µM | Single-agent inhibition of proliferation | mdpi.comashpublications.org |

| Acute Myeloid Leukemia | Primary patient samples (n=4) | Not specified | Potentiation of this compound activity by CalPegA | IC50 reduced 4.5- to 156-fold by CalPegA | mdpi.comashpublications.org |

| Acute Myeloid Leukemia | OCI-AML2 and MOLM-13 cell lines expressing BCL2 variants | 48 hours | Reduced sensitivity compared to wild-type BCL2 | Differential impact based on variant type | ashpublications.org |

Detailed Research Findings

In CLL, this compound's ability to activate the intrinsic apoptotic pathway was confirmed by the processing of caspase-9 and caspase-3 and the cleavage of PARP in primary patient samples. researchgate.net

For MCL, the observed difference in potency between cell lines and primary samples might be attributed to higher expression of BCL-XL in cell lines compared to primary cells. researchgate.net

In AML, the combination of this compound with CalPegA demonstrated a mechanism involving the inhibition of translational complex formation, as indicated by increased binding of eIF4E to 4EBP1. ashpublications.org The synergistic activity of this compound with MCL-1 inhibitors against AML cells highlights the potential benefit of targeting multiple anti-apoptotic pathways. aacrjournals.orgwjgnet.com The reduced sensitivity of AML cells with specific BCL2 variants to this compound underscores the importance of considering resistance mechanisms in preclinical evaluations. ashpublications.org

Multiple Myeloma (MM) with t(11;14) translocation

Multiple Myeloma (MM) harboring the t(11;14) chromosomal translocation has shown particular sensitivity to BCL-2 inhibition hra.nhs.ukmdpi.comnih.govresearchgate.net. Research indicates that this compound is being investigated in the context of MM, particularly in patients with this specific genetic alteration hra.nhs.uk. A Phase 1 clinical trial included patients with MM with t(11;14) translocation based on findings suggesting this subgroup's increased sensitivity to this compound hra.nhs.uk. While venetoclax, another BCL-2 inhibitor, has been more extensively studied and shown promising efficacy in t(11;14) MM, this compound represents another BCL-2 targeting drug under investigation for plasma cell disorders, especially those with the t(11;14) translocation mdpi.comnih.govresearchgate.net.

In Vivo Anti-Tumor Activity in Xenograft Models

This compound has demonstrated robust anti-tumor efficacy in various hematological xenograft models following oral administration nih.govchemietek.comglpbio.comnovartis.comresearchgate.netnih.govselleckchem.commedchemexpress.commedchemexpress.comoncotarget.comoncotarget.com. Studies have consistently shown that this compound can effectively inhibit tumor growth in these preclinical models without causing significant body weight loss or changes in animal behavior nih.govchemietek.comnovartis.comnih.govselleckchem.com.

RS4;11 Tumor Xenografts

The anti-tumor activity of this compound has been evaluated in RS4;11 xenograft models, which are derived from a B-cell precursor acute lymphoblastic leukemia cell line nih.govglpbio.comresearchgate.netselleckchem.commedchemexpress.commedchemexpress.comoncotarget.com. In RS4;11 bearing SCID mice, daily oral treatment with this compound induced significant anti-tumor activity compared to untreated animals nih.govoncotarget.com. This response was observed to increase in magnitude and durability in a dose-dependent manner nih.gov. Complete tumor regression was observed in some treatment groups nih.gov.

Table 1: Summary of this compound Activity in RS4;11 Xenografts

| Model | Treatment Duration | Outcome | Citation |

| RS4;11 | 7 consecutive days | Significant anti-tumor activity | nih.govoncotarget.com |

| RS4;11 | 7 consecutive days | Dose-dependent response | nih.gov |

| RS4;11 | Not specified | Tumor regression observed | nih.gov |

Toledo Xenograft Models

This compound has also been assessed for its efficacy in Toledo xenograft models, derived from a Diffuse Large B-Cell Lymphoma (DLBCL) cell line nih.govglpbio.commedchemexpress.commedchemexpress.comoncotarget.com. In Toledo bearing mice, this compound administered orally demonstrated significant tumor growth inhibition nih.gov. Comparative studies with ABT-199 (Venetoclax) in this model showed similar anti-tumor activity between this compound and ABT-199 nih.gov.

Table 2: Summary of this compound Activity in Toledo Xenografts

| Model | Treatment Regimen | Outcome | Comparison to ABT-199 | Citation |

| Toledo | Oral gavage 5 times a week for 3 weeks | Significant tumor growth inhibition | Similar activity | nih.gov |

DLBCL Lymphoma Xenograft Models (e.g., Ri-1 vs. HBL-1)

The in vivo activity of this compound has been investigated in DLBCL lymphoma xenograft models, including comparisons between cell lines with different genetic characteristics, such as Ri-1 and HBL-1 slideplayer.com. Studies have shown that this compound strongly inhibits tumor growth in Ri-1 xenografts, which harbor BCL2 and PMAIP1/NOXA gene amplifications slideplayer.com. In contrast, this compound did not show significant inhibition of tumor growth in HBL-1 xenograft models, which lack NOXA amplification slideplayer.com. This suggests that genetic alterations, such as NOXA amplification, may influence sensitivity to this compound in DLBCL slideplayer.com.

Table 3: Summary of this compound Activity in DLBCL Xenografts

| Model | Genetic Feature | Outcome | Citation |

| Ri-1 | NOXA amplification | Strong tumor growth inhibition | slideplayer.com |

| HBL-1 | No NOXA amplification | No significant inhibition | slideplayer.com |

Patient-Derived Xenograft Models of AML (NRG-SG3)

This compound has been evaluated in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML), utilizing immunodeficient mice such as NRG-SG3, which support the engraftment of human AML blasts nih.govresearchgate.netresearchgate.netashpublications.org. In these models, this compound, particularly in combination with MCL1 inhibitors like S63845, has demonstrated the ability to suppress patient-derived AML nih.govresearchgate.net. Studies have shown cytoreduction of AML blasts after treatment with this compound combinations nih.govresearchgate.net. Combined therapy with this compound and S63845 has also been shown to prolong survival in xenograft models of AML nih.govresearchgate.net.

Table 4: Summary of this compound Activity in AML PDX Models

| Model | Treatment (Single Agent or Combination) | Outcome | Citation |

| NRG-SG3 AML PDX | This compound (often in combination) | Suppression of patient-derived AML | nih.govresearchgate.net |

| NRG-SG3 AML PDX | This compound (often in combination) | Cytoreduction of AML blasts | nih.govresearchgate.net |

| NRG-SG3 AML PDX | This compound (often in combination) | Prolonged survival | nih.govresearchgate.net |

Pharmacodynamics and Biomarker Activity in Preclinical Models

Pharmacodynamic studies in preclinical models have aimed to understand the mechanism of action and the effects of this compound on relevant biomarkers medchemexpress.comCurrent time information in Lucas County, US.larvol.comresearchgate.net. This compound induces hallmarks of apoptosis, including externalization of phosphatidylserine, caspase-3 activation, and PARP cleavage in hematological cell lines nih.govchemietek.comnovartis.comnih.govselleckchem.com.

In RS4;11 tumor xenografts, caspase-3 activity was assessed following this compound treatment, confirming the induction of apoptosis in vivo nih.gov. Caspase-3 activation levels were significantly higher in this compound-treated animals compared to vehicle-treated controls nih.gov.

Modeling exercises utilizing data from pharmacokinetic, biomarker (caspase kinetics), and tumor growth studies in xenograft mice have been conducted to understand the dose-effect relationship of this compound researchgate.net. A pharmacokinetic-pharmacodynamic model successfully characterized the kinetics of the drug, caspase activation, and tumor dynamics researchgate.net. This modeling indicated that caspase was activated above a certain effective drug concentration threshold, and increasing the dose sustained this activation researchgate.net. Tumor growth inhibition was strongly related to the time spent above the identified thresholds for drug concentration and relative caspase activity researchgate.net. Dynamic BH3 Profiling has also been used as a pharmacodynamic biomarker tool to assess the activity of BH3 mimetics like this compound larvol.com.

Table 5: Key Pharmacodynamic Findings

| Model | Biomarker | Observation | Citation |

| RS4;11 xenograft | Caspase-3 activity | Increased significantly after this compound treatment | nih.gov |

| Preclinical models | Apoptosis markers | Induction of phosphatidylserine externalization, caspase-3 activation, PARP cleavage | nih.govchemietek.comnovartis.comnih.govselleckchem.com |

| Xenograft models | Caspase kinetics | Activation above a concentration threshold | researchgate.net |

Caspase-3 Activity as a Pharmacodynamic Marker

Induction of apoptosis is a primary mechanism of action for BCL-2 inhibitors like this compound. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of cells undergoing apoptosis. nih.govresearchgate.net Preclinical research on this compound has utilized caspase-3 activity as a pharmacodynamic marker to assess its efficacy in inducing programmed cell death in cancer cells.

In a panel of hematological cell lines, this compound has been shown to induce hallmarks of apoptosis, including the activation of caspase-3 and the cleavage of PARP (Poly ADP-ribose polymerase). nih.govnih.govrcsb.orgselleckchem.comresearchgate.netoncotarget.com These effects were observed in a concentration-dependent manner in cellular models such as RS4;11 cells. nih.gov

In vivo studies further support the use of caspase-3 activity as a pharmacodynamic marker. Treatment with this compound in RS4;11 tumor xenografts resulted in a significant increase in caspase-3 activity compared to vehicle-treated animals. nih.gov For instance, 16 hours after a single oral dose, caspase-3 activity was approximately 11 and 28 times higher than in vehicle-treated animals at doses of 25 and 100 mg/kg, respectively. nih.gov This demonstrates that this compound effectively induces apoptosis in vivo, which can be monitored by measuring caspase-3 activation.

Correlation between IC50 and Genetic Alterations

Cellular sensitivity to this compound, often measured by the half-maximal inhibitory concentration (IC50), has been correlated with specific genetic alterations in cancer cell lines. This compound exhibits potent cell killing activity in various hematological cell lines, with varying degrees of sensitivity observed across different subtypes. nih.gov

Studies have indicated a correlation between the IC50 values of this compound and the presence of certain genetic alterations in lymphoma cell lines. Notably, cell lines harboring co-amplifications of both the BCL2 gene and the PMAIP1/NOXA gene have demonstrated high sensitivity to this compound. nih.gov This suggests that the genetic landscape of a tumor can influence its responsiveness to BCL-2 inhibition by this compound.

Data on the viability of different lymphoma cell lines treated with this compound illustrate this variability in sensitivity. For example, in a panel of non-Hodgkin lymphoma cell lines, including Diffuse Large B-Cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Burkitt Lymphoma (BL), the IC50 values for this compound varied. nih.gov While many DLBCL and MCL cell lines showed sensitivity with IC50 values below 1 µM, all tested BL cell lines had IC50 values above 10 µM. nih.gov

Interactive Table 1: Sensitivity of Hematological Cell Lines to this compound (Representative Data)

| Cell Line Type | Example Cell Line | This compound IC50 (nM) (Approximate) | Notes | Source |

| ALL | RS4;11 | 71.6 | Potently induced cell killing and apoptosis. | nih.govselleckchem.com |

| SCLC | H146 | 1700 (1.7 µM) | BCL-XL-dependent, much weaker activity. | nih.govselleckchem.com |

| DLBCL | U-2932 | Highly sensitive | Harbored BCL2 and NOXA gene amplifications. | nih.gov |

| DLBCL | Ri-1 | Highly sensitive | Harbored BCL2 and NOXA gene amplifications. | nih.gov |

| DLBCL | HBL-1 | Less sensitive | No NOXA amplification. | nih.gov |

| Primary CLL | Patient Samples | Low nanomolar range (4.4-47.2) | Rapid induction of apoptosis. | nih.govoncotarget.com |

Note: IC50 values can vary depending on the cell line, treatment duration, and assay used. The values presented are approximate based on the provided information.

Studies on Resistance Mechanisms and Overcoming Resistance

Despite the promising activity of BCL-2 inhibitors like this compound, the development of resistance remains a significant challenge in cancer therapy. researchgate.netresearchgate.net Preclinical studies have investigated various mechanisms by which cancer cells can develop or exhibit intrinsic resistance to this compound and strategies to overcome this resistance.

Role of MCL-1 and BCL-XL in Resistance

The anti-apoptotic proteins MCL-1 and BCL-XL are key members of the BCL-2 family and can play a significant role in mediating resistance to selective BCL-2 inhibitors. nih.govfrontiersin.orgd-nb.info While this compound is highly selective for BCL-2 and has poor affinity for BCL-XL and no significant binding to MCL-1, overexpression or increased dependency on these other anti-apoptotic proteins can compensate for BCL-2 inhibition and allow cancer cells to evade apoptosis. nih.govnih.govrcsb.orgselleckchem.comresearchgate.netfrontiersin.orgselleck.co.jp

Elevated expression of MCL-1 is a well-established mechanism of resistance to venetoclax, another selective BCL-2 inhibitor. frontiersin.orgd-nb.inforesearchgate.net Similarly, high levels of BCL-XL can confer resistance to BCL-2 inhibition. nih.govfrontiersin.org Cells that are dependent on BCL-XL for survival, such as platelets, are not sensitive to this compound. nih.govnih.govrcsb.orgselleckchem.comresearchgate.netoncotarget.com

Strategies to overcome resistance mediated by MCL-1 or BCL-XL often involve combination therapies. Preclinical studies have shown that combining this compound with a selective MCL-1 inhibitor (such as S63845) results in synergistic pro-apoptotic activity in models of acute myeloid leukemia (AML), including those with intrinsic or acquired resistance to single agents. unimelb.edu.auashpublications.org This co-targeting approach is more effective against leukemic cells compared to normal hematopoietic progenitors, suggesting a potential therapeutic window. unimelb.edu.au

BCL-2 Mutations (e.g., G101V) and Binding Affinity

Mutations in the BCL-2 protein itself can also contribute to resistance to BCL-2 inhibitors by affecting drug binding affinity. The BCL-2 G101V mutation, located in the hydrophobic groove where BH3 mimetics bind, has been identified in patients who developed resistance to venetoclax. researchgate.netaacrjournals.org This mutation significantly reduces the binding affinity of venetoclax to BCL-2. aacrjournals.org

This compound occupies a similar but not identical binding region within the BCL-2 hydrophobic groove compared to venetoclax. nih.govresearchgate.net Given their different binding modes, it has been theoretically speculated that certain BCL-2 mutations might confer resistance to one compound but not the other. nih.govresearchgate.net Structural studies of BCL-2 with the G101V mutation in complex with this compound have shown consistency in the orientation of this compound binding despite the mutation. researchgate.net While the G101V mutation reduces sensitivity to this compound in some cell lines, the impact on binding affinity can be less pronounced compared to venetoclax. researchgate.net A prodrug of this compound, S65487, has been reported to retain activity against BCL-2 mutations, including G101V. medchemexpress.com

Microenvironmental Influences on Sensitivity

The tumor microenvironment plays a crucial role in regulating the survival and drug sensitivity of cancer cells, including their response to BH3 mimetics like this compound. frontiersin.orgaacrjournals.orgresearchgate.net Interactions between cancer cells and components of the microenvironment, such as stromal cells and secreted factors, can induce or enhance resistance.

Studies have shown that signals from the microenvironment, such as those mediated by CD40 stimulation or cytokines like IL-6, can lead to reduced sensitivity to BCL-2 inhibitors. frontiersin.orgaacrjournals.orgresearchgate.net These microenvironmental signals can promote the upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL, often through pathways such as NF-κB signaling. frontiersin.orgaacrjournals.org Furthermore, microenvironmental factors can alter the binding dynamics of pro-apoptotic proteins like BIM, shifting their sequestration from BCL-2/BCL-XL to MCL-1, thereby reducing the effectiveness of BCL-2 inhibition. frontiersin.org

Understanding these microenvironmental influences is important for developing strategies to overcome resistance and improve the efficacy of this compound in a more physiologically relevant context.

Genetic Amplification or Pharmacologic Induction of NOXA

NOXA, a BH3-only protein, is a critical mediator of apoptosis that can influence the sensitivity of cancer cells to BCL-2 inhibitors, particularly by targeting MCL-1. nih.govfrontiersin.org Genetic amplification of the PMAIP1 gene, which encodes NOXA, has been correlated with increased sensitivity to this compound. nih.gov

NOXA can bind to and promote the degradation of MCL-1. nih.gov In the context of BCL-2 inhibition by this compound, BIM (another BH3-only protein released from BCL-2) can be sequestered by MCL-1, preventing it from activating the effector proteins BAX and BAK, which are essential for initiating apoptosis. nih.gov Increased levels of NOXA, either through genetic amplification or pharmacologic induction, can compete with BIM for binding to MCL-1, thereby releasing BIM to activate BAX/BAK and trigger cell death. nih.gov

Preclinical data support this mechanism: genetic silencing of NOXA in sensitive cell lines reduced their sensitivity to this compound, while overexpression of NOXA in resistant cells increased their sensitivity. nih.gov This highlights the potential of targeting the MCL-1/NOXA axis as a strategy to enhance the efficacy of this compound, particularly in tumors where MCL-1 is a significant resistance factor.

Combination Therapy Research with S55746

Synergy with MCL-1 Inhibitors (e.g., UMI-77, S63845)

Combined targeting of BCL-2 and MCL-1 with inhibitors such as S55746 and S63845 has demonstrated synergistic pro-apoptotic activity in preclinical models of AML and B-ALL. nih.govashpublications.orgunimelb.edu.aunih.gov This dual inhibition approach is reported to be highly synergistic and active across a broad spectrum of AML genotypes, including samples from patients with chemoresistant disease. nih.govunimelb.edu.au The synergy observed with S63845 was stronger in combination with BCL-2 inhibitors compared to cytotoxic or hypomethylating agents. unimelb.edu.au

Research has shown that simultaneous inhibition of both MCL-1 (with S63845) and BCL-2 (with this compound or venetoclax) is highly synergistic in AML, extending low nanomolar activity to approximately half of the primary AML samples tested. nih.gov Similarly, combined targeting of BCL-2 and MCL-1 was strongly synergistic in B-ALL, particularly in Ph-like ALL. ashpublications.org

Enhanced Caspase Activation

The synergistic pro-apoptotic activity of the combination of this compound and the MCL-1 inhibitor S63845 is dependent on caspase and BAX/BAK activation. nih.govunimelb.edu.au In AML cell lines such as MOLM14, treatment with either this compound or S63845 alone increased cleaved caspase 3 and PARP. mdpi.com The addition of CalPegA was observed to enhance this compound-mediated cleavage. mdpi.com In MonoMac6 cells, single-agent treatment with this compound or S63845 resulted in minimal caspase 3 and PARP cleavage, which was enhanced by the addition of CalPegA. mdpi.com This is consistent with previous reports indicating limited anti-AML activity of BCL-2 inhibitors as monotherapy, highlighting the importance of combination therapy. mdpi.com

Studies investigating the combination of this compound and the MCL1 inhibitor UMI-77 also showed enhanced this compound-mediated cytotoxicity in BCL2-dependent cell lines. pnas.org The combination of this compound and another MCL-1 inhibitor, A-1210477, was more effective in inducing caspase 3 and 7 activity compared to each drug alone. pnas.org

Suppression of Leukemia in Vivo

Combined therapy with this compound and S63845 has demonstrated potent anti-leukemic activity in vivo. nih.govunimelb.edu.au This combination prolonged survival in xenograft models of AML and suppressed patient-derived leukemia in the bone marrow of engrafted mice, while having minimal impact on normal hematopoietic cells. nih.govunimelb.edu.aunih.gov Simultaneous BH3-mimetic targeting of BCL-2 and MCL-1 produced rapid and durable remissions in cell line xenograft models and bone marrow cytoreductions in patient-derived xenograft (PDX) models of AML. unimelb.edu.au

In B-ALL PDX models, combined BCL-2 and MCL-1 targeting eradicated ALL from both Ph- and Ph+ cases. ashpublications.org

Combination with HDAC Inhibitors (e.g., Panobinostat)

Combination strategies involving this compound and histone deacetylase inhibitors (HDAC inhibitors), such as panobinostat (B1684620), have been investigated for their potential in hematological malignancies. pnas.orgresearchgate.netresearchgate.net Research suggests that combined inhibition of BCL-2 members and HDACs can lead to synergistic effects. nih.gov

Studies have shown that the HDAC inhibitor panobinostat substantially enhanced the efficacy of this compound in primary AML patient samples. researchgate.net The combination of this compound and panobinostat was effective against adverse-risk AML, including cases with TP53 mutations. researchgate.net Pharmacologic induction of NOXA using panobinostat enhanced the efficacy of this compound in several lymphoma cell lines and in a DLBCL PDX mouse model. pnas.org

Up-regulation of NOXA

Pharmacologic induction of NOXA using the HDAC inhibitor panobinostat has been shown to enhance lymphoma cell sensitivity to BCL-2 inhibitors like this compound. pnas.orgpnas.org Panobinostat, alone or in combination with this compound, increased NOXA protein levels and decreased MCL1 protein levels in lymphoma cells. pnas.org This induction of NOXA by panobinostat primes cells to BCL2 inhibitor-induced cell death by disrupting the codependency on BCL2 and MCL1, mimicking the effects of NOXA genetic amplification. researchgate.netpnas.org

Combination with Calaspargase Pegol-mknl (CalPegA) in AML

The combination of this compound, a BCL-2 inhibitor, and calaspargase pegol-mknl (CalPegA), a long-acting E. coli asparaginase (B612624), has been investigated for its anti-leukemic activity in AML. nih.govmdpi.comnih.govomicsdi.orgresearcher.liferesearchgate.netdntb.gov.uaashpublications.org Studies have reported that CalPegA enhances the anti-leukemic effect of this compound in AML cell lines, primary patient samples, and in vivo xenograft mouse models. nih.govmdpi.comnih.govresearchgate.netashpublications.org This potentiation was observed in several human AML cell lines and primary AML patient samples. nih.govashpublications.org

However, CalPegA did not significantly impact the activity of the MCL-1 inhibitor S63845 in these models. nih.govmdpi.comnih.govresearchgate.netashpublications.org

Inhibition of Protein Synthesis and eIF4E/4EBP1 Interaction

The combination of this compound and CalPegA has been shown to inhibit protein synthesis and increase the interaction between eIF4E and 4EBP1. nih.govmdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.netlarvol.com This suggests an inhibition of translational complex formation and impairment of cap-dependent mRNA translation. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Potential Combinations with other Therapies

Investigating combination therapies involving selective BCL-2 inhibitors like this compound with agents targeting complementary or synergistic pathways is a rational strategy to potentially enhance efficacy, overcome resistance, and improve outcomes in hematological malignancies.

CD20 Antibodies

While specific research detailing combinations of this compound with CD20 antibodies was not identified in the current search, studies involving the combination of the related BCL-2 inhibitor venetoclax (B612062) with CD20 antibodies, such as rituximab (B1143277) and obinutuzumab, have demonstrated significant efficacy in certain B-cell malignancies like chronic lymphocytic leukemia (CLL). nih.govfrontiersin.orgmdpi.comnih.govaacrjournals.org Preclinical data suggests that combining a BCL-2 inhibitor with a CD20 antibody can counteract microenvironmental signals that contribute to resistance. nih.govfrontiersin.org These findings provide a rationale for exploring similar combinations with this compound in future research.

BCR Pathway Inhibitors (e.g., Ibrutinib (B1684441), Idelalisib)

Research into combining BCL-2 inhibitors with agents targeting the B-cell receptor (BCR) pathway is an active area, particularly in B-cell malignancies where this pathway plays a crucial role in cell survival and proliferation. wikipedia.org While specific research on combining this compound directly with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor which is a key component of the BCR pathway wikipedia.org, was not found in the search results, combinations of the BCL-2 inhibitor venetoclax with ibrutinib have shown promising results in clinical studies for conditions like CLL and mantle cell lymphoma (MCL). nih.govfrontiersin.orgnih.govnih.gov

Idelalisib (B1684644), a PI3Kδ inhibitor, also plays a role in inhibiting the BCR signaling pathway. wikipedia.orgwikipedia.org An ongoing phase Ib open-label study is examining the combination of this compound with idelalisib in patients with relapsed/refractory follicular lymphoma and MCL. onclive.com This study represents an initial clinical exploration of this compound in combination with another targeted agent, specifically one impacting the BCR and PI3K pathways. onclive.com

PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade involved in cell growth, survival, and proliferation in many cancers, including hematological malignancies. wikipedia.orgwikipedia.org Preclinical studies have investigated the potential for synergy between BCL-2 inhibitors and PI3K inhibitors.

Research has shown preclinical synergy between this compound and roginolisib, a novel selective PI3Kδ inhibitor, in a range of lymphoma cell lines, including MCL, diffuse large B-cell lymphoma (DLBCL), and CLL. ashpublications.org The combination index (CI) values from these studies suggest synergistic effects in most cell lines tested. ashpublications.org

Interactive Table 1: Synergy between Roginolisib (PI3Kδ Inhibitor) and this compound (BCL-2 Inhibitor) in Lymphoma Cell Lines (Preclinical Data)

| Cell Line | Lymphoma Type | Combination Index (CI) | Synergy Level |

| HH | CTCL | 0.003 | Synergistic |

| JVM2 | MCL | 0.81 | Synergistic |

| MEC1 | CLL | 0.05 | Synergistic |

| MJ | CTCL | 0.46 | Synergistic |

| YT | NK Lymphoma | 0.089 | Synergistic |

| SP49 | MCL | 1 | Additive |

| GRANTA519 | MCL | 1.3 | Antagonistic |

| FARAGE | DLBCL | 2.17 | Antagonistic |

Note: CI < 1 indicates synergy, CI = 1 indicates additive effect, CI > 1 indicates antagonism (Chou-Talalay method). ashpublications.org

As mentioned previously, the combination of this compound with the PI3Kδ inhibitor idelalisib is currently being evaluated in a phase Ib clinical trial in patients with relapsed/refractory follicular lymphoma and MCL. onclive.com This underscores the clinical interest in combining this compound with PI3K pathway inhibition. Combinations of venetoclax with other PI3K inhibitors like duvelisib (B560053) and umbralisib (B560156) have also been explored, showing promising results in some settings. frontiersin.orgmdpi.comnih.gov

Clinical Translation and Trial Data of S55746

Phase I Clinical Trials

Phase I clinical trials have been conducted to evaluate S55746 in human subjects with advanced hematological cancers nih.govmedchemexpress.comoncotarget.comnih.govbeimedplus.comservier.comisrctn.comhra.nhs.ukisrctn.comehaweb.orglarvol.com. These studies represent the first time the compound was administered to humans hra.nhs.ukisrctn.com.

Study Objectives

The primary objectives of the Phase I studies of this compound were to determine its safety profile and tolerability servier.comisrctn.comhra.nhs.ukisrctn.comehaweb.org. Key goals included identifying Dose-Limiting Toxicities (DLTs), establishing the Maximum Tolerated Dose (MTD), and determining the Recommended Phase 2 Dose (RP2D) servier.comisrctn.comisrctn.comehaweb.org. Secondary objectives focused on characterizing the pharmacokinetic (PK) profile of this compound and its potential metabolites, as well as evaluating preliminary anti-leukemic activity servier.comisrctn.comisrctn.comehaweb.org. Exploratory objectives in some trials involved assessing the pharmacodynamic (PD) profile and investigating the relationship between the expression levels of BCL-2 family members or gene alterations and the observed anti-leukemic activity servier.com.

Patient Populations

Phase I trials of this compound have enrolled patients with a range of hematological malignancies. One notable study (CL1-55746-002) included patients with Acute Myeloid Leukemia (AML) and high or very high risk Myelodysplastic Syndrome (MDS) servier.comehaweb.org. This cohort comprised patients with relapsed/refractory (R/R) AML, elderly AML patients deemed unfit for intensive chemotherapy, and MDS patients who had failed prior therapies ehaweb.org. A total of 48 patients participated in this study, with 43 diagnosed with AML and 5 with MDS servier.com. Another Phase I study (CL1-55746-001) enrolled patients with refractory or relapsed Chronic Lymphocytic Leukaemia (CLL) and B-Cell Non-Hodgkin Lymphoma (B-NHL) isrctn.comhra.nhs.ukisrctn.com. The B-NHL group included subtypes such as Follicular Lymphoma (FL), Mantle Cell Lymphoma (MCL), Diffuse Large B-Cell Lymphoma (DLBCL), Small Lymphocytic Lymphoma (SLL), and Marginal Zone Lymphoma (MZL) isrctn.com. A dose expansion phase within this study specifically included patients with Multiple Myeloma (MM) harboring the t(11;14) chromosomal translocation hra.nhs.ukisrctn.com. Sonrotoclax (this compound) is also currently being investigated in Phase 1 trials for R/R MM with t(11;14) beimedplus.com.

Trial Design and Conduct

The Phase I clinical trials investigating this compound were typically designed as international, multicentre, open-label, non-randomised, dose-escalation studies servier.comisrctn.comisrctn.com. Dose escalation was guided by methods such as a modified Continual Reassessment Method (mCRM) or a Bayesian logistic regression model (BLRM) servier.comisrctn.comisrctn.comclinicaltrials.gov. This compound was administered orally once daily in repeating 21-day cycles servier.comhra.nhs.ukisrctn.comisrctn.com. Patients continued treatment as long as they were deriving clinical benefit, did not experience unacceptable toxicity, or until disease progression isrctn.comisrctn.comisrctn.com. Some studies explored the impact of food intake on the drug's absorption by administering it in either fasting or fed conditions servier.comisrctn.com. While dose escalation aimed to determine the MTD, a planned dose expansion phase in one study (CL1-55746-002) was not initiated because the MTD/RP2D could not be established, primarily due to challenges in achieving target exposure with the oral formulation servier.com.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Pharmacokinetic (PK) profiling in the Phase I studies involved measuring the concentrations of this compound and its potential metabolites in plasma, and in some cases, urine servier.comisrctn.comisrctn.com. Preliminary PK data from fasting patients indicated that exposure to this compound increased linearly, although some variability was observed among individuals ehaweb.org. A notable finding from one study was that food intake significantly increased the maximum concentration (Cmax) and the area under the curve (AUC) of this compound ehaweb.orgresearchgate.net. Pharmacodynamic (PD) measurements were included as exploratory objectives in some trials, with initial plans to analyze the biological activity of this compound and its relationship with the expression of BCL-2 family members or relevant gene alterations and anti-leukemic responses servier.com. Dynamic BH3 Profiling has also been utilized as a pharmacodynamic biomarker in studies involving this compound larvol.com.

Preliminary Anti-Leukemic Activity

Evaluation of preliminary anti-leukemic activity was a secondary objective in the Phase I clinical trials of this compound servier.comisrctn.comisrctn.comehaweb.org. Pre-clinical studies had demonstrated that this compound, as a selective BCL-2 inhibitor, possessed anti-leukemic activity in various models, including AML, CLL, and MCL, by inducing apoptosis nih.govoncotarget.comnih.govnih.govresearchgate.netresearchgate.net. Furthermore, pre-clinical data indicated that this compound exhibited synergistic pro-apoptotic activity when combined with MCL1 inhibitors in models of AML and B-cell acute lymphoblastic leukemia (B-ALL) nih.govresearchgate.netashpublications.org. In the Phase I study involving patients with AML and MDS (CL1-55746-002), preliminary evidence of anti-leukemic activity was observed. This included a decrease in bone marrow blasts in 50% of evaluable patients ehaweb.org. Additionally, in the subset of MDS patients enrolled in this study, all 4 patients achieved stable disease ehaweb.org.

Observed Clinical Outcomes and Efficacy Indicators

Based on the preliminary findings from the Phase I trials, some clinical outcomes and efficacy indicators have been reported within the scope of the study objectives. In the Phase I study of this compound in patients with AML and MDS (CL1-55746-002), preliminary activity included a reduction in bone marrow blasts in 50% of evaluable patients ehaweb.org. For the MDS patients in this trial, stable disease was observed in 4 out of 4 individuals ehaweb.org. Preliminary results from the first-in-human study in patients with relapsed or refractory non-Hodgkin lymphoma (CL1-55746-001) suggested that this compound monotherapy demonstrated efficacy researchgate.net. However, it is important to note that the AML/MDS study (CL1-55746-002) was ultimately discontinued (B1498344) during the dose escalation phase, and the MTD/RP2D was not established, largely due to pharmacokinetic limitations with the oral formulation servier.com. Similarly, the summary for the CLL/B-NHL study (CL1-55746-001) indicated that the oral formulation was not feasible based on the study results, leading to the decision to cease testing this form of the drug isrctn.com. Despite these challenges with the initial oral formulation in certain studies, Sonrotoclax (this compound) continues to be investigated in ongoing Phase 1/2 trials for R/R MM with t(11;14) and other hematologic malignancies, suggesting that alternative formulations or combination strategies may be under development beimedplus.com.

Preliminary Efficacy Data from Phase I AML/MDS Study (CL1-55746-002) ehaweb.org

| Efficacy Indicator | Outcome | Patient Population |

| Decrease in Bone Marrow Blasts | Observed in 50% of evaluable patients | AML and MDS |

| Stable Disease | Observed in 4 out of 4 patients | MDS |

Note: This table presents preliminary efficacy data as reported from the specified Phase I study.

Considerations in Clinical Development

Clinical development of the selective BCL-2 inhibitor this compound in hematological malignancies has encountered specific considerations related to its formulation and the practical aspects of administration, particularly concerning achieving target exposure and managing the quantity of tablets required for high doses. Early phase trials aimed to evaluate the compound's activity and characterize its pharmacokinetic profile in patient populations. servier.comisrctn.comnih.govekb.egoncotarget.com

Oral Formulation and Exposure

This compound was developed as an orally active compound, a desirable characteristic for patient convenience in chronic treatment settings. nih.govekb.egoncotarget.comresearchgate.net During phase I dose-escalation studies, this compound was administered orally once daily. servier.comisrctn.com Tablets of both 50 mg and 100 mg strengths were available for use in the study. servier.comisrctn.com Administration was evaluated under different conditions, including fasting and fed states, to understand the impact of food on exposure. servier.comisrctn.com

Despite dose escalation attempts, including doses up to 1300 mg, the oral formulation of this compound did not consistently achieve the target active exposure levels deemed necessary for optimal therapeutic effect. servier.comisrctn.com This challenge persisted even with the introduction of food intake alongside drug administration, suggesting that the formulation's properties or the compound's inherent characteristics limited absorption or bioavailability to the required extent. servier.comisrctn.com

Pill Burden

A significant practical consideration encountered during the clinical development of this compound was the pill burden associated with the oral formulation, particularly as dose levels were escalated in an attempt to reach target exposure. servier.comisrctn.com The availability of 50 mg and 100 mg tablets meant that administering high daily doses necessitated a substantial number of pills. servier.comisrctn.com For instance, reaching the 1300 mg dose level using primarily 100 mg tablets would require taking 13 tablets daily. servier.comisrctn.com This high pill burden posed a practical limitation to further dose escalation beyond 1300 mg in the study, contributing to the decision to halt recruitment and discontinue the dose escalation phase before establishing a maximum tolerated dose or recommended dose for expansion. servier.comisrctn.com The issue of pill burden can be a general challenge for oral medications requiring high doses, as observed with other compounds like venetoclax (B612062), another BCL-2 inhibitor, where commercial tablets with limited drug loading can lead to a substantial pill burden in high-dose indications. researchgate.net

Future Directions and Research Gaps for S55746

Investigation of Novel Resistance Mechanisms

Despite the efficacy of BCL-2 inhibitors, the development of resistance remains a significant challenge in the clinic. researchgate.net Understanding the mechanisms by which cancer cells develop resistance to S55746 is crucial for designing strategies to overcome it. Potential resistance mechanisms observed with other BCL-2 inhibitors like venetoclax (B612062) include acquired mutations in BCL-2 that disrupt drug binding, upregulation of other anti-apoptotic proteins such as MCL-1 and BCL-XL, alterations in pro-apoptotic proteins like BIM and BAX, metabolic reprogramming, epigenetic changes, and aberrant signaling pathways. nih.govresearchgate.netfrontiersin.orgresearchgate.net The tumor microenvironment can also influence sensitivity to BH3 mimetics. frontiersin.orgaacrjournals.org

Given that this compound and venetoclax have different binding modes, it is theoretically possible that mutations conferring resistance to one might not affect the other. nih.gov Future research should focus on identifying specific resistance mechanisms that emerge following this compound treatment in preclinical models and clinical settings. This includes investigating the role of alternative anti-apoptotic proteins, mutations in apoptosis-related genes, and the influence of the tumor microenvironment. researchgate.netfrontiersin.orgaacrjournals.org

Development of Next-Generation BH3 Mimetics and Derivatives

The insights gained from studying resistance mechanisms can inform the development of next-generation BH3 mimetics. This includes designing compounds that can overcome specific resistance mutations or target multiple anti-apoptotic proteins simultaneously. nih.govaacrjournals.org The discovery of selective inhibitors for MCL-1 and BCL-XL is of particular interest as these proteins have emerged as resistance factors to BCL-2 specific inhibitors. nih.gov Combining or developing single agents that target multiple anti-apoptotic proteins could be a strategy to circumvent resistance. aacrjournals.org Furthermore, exploring novel chemical scaffolds and modifications to the this compound structure may lead to derivatives with improved potency, selectivity, pharmacokinetic properties, or the ability to overcome resistance. researchgate.net

Further Exploration of Combination Therapies

Combination therapy is a promising strategy to enhance the efficacy of this compound and prevent or overcome resistance. Preclinical studies have shown synergistic activity when this compound is combined with inhibitors of MCL-1 (such as S63845) in AML models, leading to potent anti-leukemic activity in vitro and in vivo. nih.govresearchgate.netmdpi.comaacrjournals.org Combining this compound with other targeted agents or conventional chemotherapy may exploit different vulnerabilities in cancer cells and reduce the likelihood of resistance developing. aacrjournals.orgonclive.com

Research into combinations with other therapeutic modalities, such as asparaginase (B612624) (e.g., CalPegA), has also shown enhanced anti-leukemic effects with this compound. mdpi.com An ongoing phase Ib study is evaluating this compound in combination with idelalisib (B1684644) in patients with relapsed or refractory follicular lymphoma and mantle cell lymphoma, representing the first clinical exploration of this compound in combination with another targeted agent. onclive.com Future research should continue to explore rational combination strategies based on preclinical data, investigating combinations with agents targeting different survival pathways, cell cycle regulation, or the tumor microenvironment.

Translational Research and Biomarker Identification for Patient Stratification

Translational research is essential to bridge the gap between preclinical findings and clinical application. sanguinebio.com For this compound, this involves identifying biomarkers that can predict patient response to therapy and stratify patients for optimal treatment selection. aacrjournals.orgsanguinebio.comaacrjournals.org Biomarkers can include genetic mutations, protein expression levels (e.g., BCL-2, MCL-1, BCL-XL), or other molecular signatures that indicate dependence on BCL-2 for survival or the presence of resistance mechanisms. frontiersin.orgaacrjournals.orgsanguinebio.com

Identifying predictive biomarkers will allow for a more personalized approach to treatment, ensuring that this compound is administered to patients most likely to benefit, potentially improving response rates and clinical outcomes. sanguinebio.com Further translational studies are needed to validate potential biomarkers identified in preclinical studies using patient samples and to integrate these findings into clinical trial design. aacrjournals.org

Potential in Other Malignancies beyond Hematological Cancers

While BCL-2 inhibitors have shown significant success in hematological malignancies where BCL-2 is frequently overexpressed, exploring their potential in solid tumors is an important area of future research. mdpi.comonclive.com Although solid tumors present different challenges compared to hematological cancers, altered BCL-2 expression has been reported in various solid tumor types, including prostate, breast, and lung cancers. onclive.com

However, venetoclax monotherapy has shown limited efficacy in solid tumors. mdpi.com Strategies to enhance the activity of BCL-2 inhibitors in solid tumors may involve combination therapies that address the specific characteristics of the solid tumor microenvironment and bypass resistance mechanisms prevalent in these cancers. mdpi.comaacrjournals.org Further preclinical studies are needed to evaluate the efficacy of this compound, alone and in combination, in a wider range of solid tumor models and to identify specific solid tumor subtypes that may be particularly sensitive to BCL-2 inhibition.

Q & A

Q. What experimental approaches are used to determine the optimal concentration of S55746 for in vitro apoptosis induction?

- Methodology : Use concentration-response curves to quantify apoptosis markers (e.g., PS+ cells via Annexin V staining or CD19+ cell viability). For this compound, concentrations between 1–100 nM induce dose-dependent increases in PS+ and CD19+ cell populations, reflecting apoptosis activation . Validate using flow cytometry and time-course assays to capture dynamic effects.

Q. How does this compound selectively inhibit BCL-2 to induce apoptosis in hematological tumors?

- Mechanistic Insight : this compound binds BCL-2 with high affinity (Ki = 1.3 nM; Kd = 3.9 nM), displacing pro-apoptotic proteins like BAX/BAK to trigger mitochondrial outer membrane permeabilization (MOMP). This mechanism is BAX/BAK-dependent, as shown in knockout models . Use co-immunoprecipitation or fluorescence polarization assays to confirm BCL-2 binding specificity.

Q. What in vitro assays are recommended to assess this compound’s selectivity for BCL-2 over BCL-XL or MCL-1?

- Approach : Perform competitive binding assays (e.g., surface plasmon resonance or TR-FRET) comparing this compound’s affinity for BCL-2 vs. BCL-XL/MCL-1. Evidence shows this compound has minimal binding to BCL-XL (IC50 > 1 µM) and no significant activity against MCL-1, reducing off-target cytotoxicity in platelets .

Advanced Research Questions

Q. How can researchers design combination therapy experiments with this compound and MCL-1 inhibitors (e.g., S63845) in AML models?